(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
Description
Contextualization within Halogenated Aryl Sulfides Research
Halogenated aryl sulfides are a class of organic compounds that have garnered considerable attention due to their versatile applications in medicinal chemistry, materials science, and agrochemicals. The introduction of halogen atoms onto the aryl sulfide (B99878) scaffold can significantly modulate the compound's physical, chemical, and biological properties. Research in this area often focuses on the development of novel synthetic methods for their preparation and the exploration of their utility as building blocks for more complex molecules.
The presence of multiple, different halogen atoms on the phenyl ring of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane allows for selective functionalization through various cross-coupling reactions. For instance, the differential reactivity of the C-Br, C-Cl, and C-F bonds towards catalysts like palladium or copper enables chemists to introduce different substituents in a stepwise and controlled manner. This regioselective functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient construction of intricate molecular architectures.
Significance of Polyhalogenated Aryl Methyl Sulfanes as Advanced Synthetic Intermediates
Polyhalogenated aryl methyl sulfanes, such as the title compound, serve as advanced synthetic intermediates due to the combination of functionalities they possess. The methylthio group can be easily oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important pharmacophores in many drug molecules. Furthermore, the methylthio group can direct ortho-lithiation, providing another avenue for selective functionalization of the aromatic ring.
The strategic placement of the halogen atoms in this compound offers a platform for the synthesis of polysubstituted aromatic compounds that would be challenging to prepare using other methods. The interplay between the electronic effects of the halogens and the methylthio group influences the reactivity of the aromatic ring, making it a subject of interest for mechanistic studies and the development of new synthetic protocols.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1399773-51-1 |
| Molecular Formula | C₇H₅BrClFS |
| Molecular Weight | 255.54 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Overview of Current Research Trajectories for Complex Organosulfur Systems
The study of complex organosulfur systems is a vibrant area of chemical research, driven by the discovery of their diverse biological activities and material properties. researchgate.netmdpi.comnih.govastrobiology.comnih.gov Current research trajectories focus on several key areas, including the development of sustainable and efficient methods for the construction of carbon-sulfur bonds, the synthesis of novel organosulfur compounds with unique electronic and photophysical properties, and the investigation of the role of organosulfur compounds in biological systems. nanomaterchem.comnih.govfrontiersin.orgresearchgate.netacs.org
This compound is well-positioned to contribute to these research efforts. Its synthesis and reactivity studies can provide valuable insights into the fundamental principles of C-S bond formation and the influence of halogen substitution on the properties of aryl sulfides. Moreover, its potential as a precursor to novel pharmaceuticals and functional materials makes it a target for synthetic chemists.
The exploration of compounds like this compound is indicative of a broader trend in organic chemistry towards the synthesis of increasingly complex and highly functionalized molecules. The demand for new drugs, materials, and agrochemicals with improved properties continues to fuel the development of innovative synthetic strategies and the exploration of novel chemical space. Polyhalogenated aryl methyl sulfanes represent a small but significant corner of this vast landscape, offering unique opportunities for discovery and innovation.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMQJRBEUJFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Bromo 5 Chloro 2 Fluorophenyl Methyl Sulfane
Historical Evolution of Aryl Methyl Sulfide (B99878) Synthesis
The synthesis of aryl sulfides, including aryl methyl sulfides, has undergone significant evolution. Historically, the formation of C-S bonds often required harsh reaction conditions. The Ullmann condensation, for instance, typically involved high temperatures for the copper-mediated reaction between an aryl halide and a thiolate. While foundational, these early methods suffered from limitations in substrate scope and functional group tolerance.
A pivotal advancement came with the advent of transition-metal-catalyzed cross-coupling reactions. In 1978, Migita reported the first palladium-catalyzed thiation of aryl halides, a discovery that laid the groundwork for modern C-S bond formation. nih.gov Over the subsequent decades, extensive research into catalyst systems, particularly those based on palladium, nickel, and copper, has led to the development of highly efficient and versatile methods. nih.govresearchgate.net The design of specialized phosphine (B1218219) ligands, such as Josiphos and DiPPF, by the Hartwig and Buchwald groups, was instrumental in creating catalyst systems capable of coupling a wide range of aryl halides (including chlorides) and thiols with high efficiency and broad functional group tolerance. nih.govnih.gov More recently, the field has trended towards more sustainable methods, including metal-free and photoredox-catalyzed reactions, which offer milder conditions and novel reactivity patterns. nih.gov
Precursor Design and Selection for Regioselective Synthesis of Substituted Aryl Sulfides
The synthesis of a molecule with the specific substitution pattern of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane requires careful precursor design to ensure the correct regiochemistry. The starting material would likely be a 1,2,3,5-tetrasubstituted benzene (B151609). A plausible precursor is a dihalofluorobenzene, such as 1-bromo-3-chloro-5-fluorobenzene. The challenge then lies in introducing the methylthio group at the C2 position, which is sterically hindered and electronically influenced by the adjacent fluorine and bromine atoms.
The regioselectivity of the C-S bond formation is dictated by the chosen synthetic method. For instance, in transition-metal-catalyzed cross-coupling, the relative reactivity of different carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) can be exploited. A precursor like 1-bromo-5-chloro-3-fluoro-2-iodobenzene would likely undergo selective coupling at the C-I bond. Alternatively, directed ortho-metalation strategies could be employed on a less substituted precursor to install the sulfur moiety at a specific position before subsequent halogenation steps. The electronic nature of the existing substituents (all halogens are electron-withdrawing and ortho-, para-directing for electrophilic substitution) is a critical consideration in multistep synthetic sequences leading to the required precursor.
Carbon-Sulfur (C-S) Bond Formation Techniques in Halogenated Aromatic Systems
The formation of the C-S bond in heavily halogenated and sterically congested aromatic systems, such as the target compound, is a significant chemical challenge. Various techniques have been developed to address this, each with its own mechanistic basis and applicability.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Sulfane Construction
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. uomustansiriyah.edu.iq
For a compound like this compound, an SNAr approach would typically involve the displacement of the fluoride ion by a methylthiolate nucleophile (CH₃S⁻). Fluorine is often the most effective leaving group among halogens in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. chemistrysteps.com The bromine and chlorine atoms on the ring act as electron-withdrawing groups, which can help to activate the ring towards nucleophilic attack, albeit less effectively than a nitro group. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack by the nucleophile to break the ring's aromaticity. uomustansiriyah.edu.iq
Transition-Metal-Catalyzed Cross-Coupling Strategies for C-S Linkages
Transition-metal catalysis is arguably the most powerful and widely used strategy for constructing C-S bonds in complex molecules. nih.govnih.gov These methods offer mild reaction conditions and exceptional tolerance for a wide array of functional groups. Palladium, nickel, and copper are the most common metals employed for this transformation. nih.govacs.org
The general catalytic cycle for a palladium-catalyzed reaction involves three key steps:
Oxidative Addition : The low-valent metal complex (e.g., Pd(0)) inserts into the aryl-halide bond of the precursor.
Transmetalation : The sulfur nucleophile (e.g., a thiolate) coordinates to the metal center, displacing the halide.
Reductive Elimination : The aryl and methylthio groups couple, forming the desired C-S bond and regenerating the active metal catalyst. acs.org
The choice of metal, ligand, base, and solvent is crucial for achieving high yields, especially with challenging substrates like polyhalogenated arenes. For example, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation by the sulfur compounds. nih.govnih.gov Nickel catalysts are often a more cost-effective alternative to palladium and can be particularly effective for coupling less reactive aryl chlorides. nih.gov Copper-catalyzed Ullmann-type couplings have also seen a resurgence with the development of new ligand systems that allow the reactions to proceed under much milder conditions than traditionally required. acs.org
| Catalyst System | Typical Substrates | Key Advantages | Common Ligands |
|---|---|---|---|
| Palladium-based | Aryl Iodides, Bromides, Triflates, Chlorides | High functional group tolerance, broad scope. nih.gov | Bulky phosphines (e.g., tBuBrettPhos), ferrocenyl phosphines (e.g., DiPPF). nih.gov |
| Nickel-based | Aryl Chlorides, Triflates, Bromides | Cost-effective, effective for less reactive halides. nih.gov | N-Heterocyclic Carbenes (NHCs), phosphines. organic-chemistry.org |
| Copper-based | Aryl Iodides, Bromides | Economical, effective for Ullmann-type couplings. acs.org | 1,10-Phenanthroline, bidentate O-donors. organic-chemistry.org |
Metal-Free and Photoredox-Mediated Sulfanylation Reactions
In recent years, there has been a significant push towards developing C-S bond-forming reactions that avoid the use of transition metals. These methods often rely on different activation modes, such as visible-light photoredox catalysis. nih.gov Photoredox catalysis uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate radical intermediates. semanticscholar.org For example, an aryl halide can be reduced by an excited-state photocatalyst to form an aryl radical, which can then be trapped by a sulfur-based reagent. nih.gov
These reactions are prized for their exceptionally mild conditions, often proceeding at room temperature. semanticscholar.orgnih.gov This mildness allows for the late-stage functionalization of complex molecules with sensitive functional groups. Another approach involves the formation of an electron donor-acceptor (EDA) complex between a thiol and an aryl halide, which can be directly excited by visible light to initiate a C-S coupling reaction without the need for any metal or photocatalyst. nih.gov
Electrophilic Sulfanylation Routes to Aryl Sulfides
Electrophilic sulfanylation involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur species. This is a classic electrophilic aromatic substitution (SEAr) reaction. wikipedia.org Common electrophilic sulfur reagents include sulfenyl chlorides (e.g., CH₃SCl) or disulfides activated by a Lewis acid. acs.org
The mechanism involves the attack of the aromatic π-system on the sulfur electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com This method is generally most effective for aromatic compounds that are activated by electron-donating groups. For a precursor to this compound, which is heavily substituted with electron-withdrawing halogens, the ring is highly deactivated. Therefore, electrophilic sulfanylation is generally not a viable strategy for the final C-S bond-forming step in this specific synthesis.
Directed Ortho Metalation (DoM) Strategies for Ortho-Functionalization in Halogenated Aromatics
Directed Ortho Metalation (DoM) is a powerful and regioselective strategy for the functionalization of polysubstituted aromatic and heteroaromatic compounds. nih.gov The method offers a significant advantage over classical electrophilic aromatic substitution by providing incontestable ortho regioselectivity under mild conditions. nih.gov The core principle of DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or a lithium amide. nih.govsemanticscholar.org The DMG, which contains a heteroatom (e.g., oxygen, nitrogen, or sulfur), coordinates with the lithium base, facilitating the removal of the adjacent proton and forming a stabilized ortho-lithiated intermediate. nih.govsemanticscholar.orgresearchgate.net This intermediate can then react with a wide range of electrophiles to introduce a new substituent specifically at the ortho position. researchgate.net
The effectiveness of a DMG is crucial for the success of the DoM reaction. These groups are categorized based on their directing strength, with strong DMGs including amides (-CONR₂), carbamates (-OCONR₂), and sulfonamides, while moderate groups include ethers (-OR) and sulfides (-SR). semanticscholar.org The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (THF) and diethyl ether being most common due to their ability to deaggregate the organolithium base. uwindsor.ca
In the context of halogenated aromatics, such as the precursor to this compound, DoM strategies require careful consideration of the interplay between the directing group and the halogen substituents. Halogens themselves can act as weak directing groups, but they also introduce a competitive reaction pathway: halogen-metal exchange. This exchange is generally faster for heavier halogens, following the trend I > Br > Cl > F. uwindsor.ca
For a molecule containing bromine, chlorine, and fluorine, the following considerations are paramount:
Fluorine: Due to the strong C-F bond, fluorine is least susceptible to halogen-metal exchange and can act as a moderate directing group for lithiation at the adjacent position. semanticscholar.orguwindsor.ca
Chlorine: Chlorine is more resistant to exchange than bromine, allowing for directed lithiation to occur in many cases. uwindsor.ca
Bromine: The C-Br bond is significantly more susceptible to halogen-metal exchange with alkyllithium reagents, a process that can be faster than directed lithiation. uwindsor.ca
Therefore, to achieve selective ortho-functionalization on a polyhalogenated ring system, the choice of the primary directing group, the base, and the reaction conditions (e.g., temperature) is critical to favor deprotonation over halogen-metal exchange. For instance, a stronger DMG would be required to direct deprotonation at a specific site without initiating a bromine-lithium exchange.
| Factor | Influence on DoM | Key Considerations | Reference |
|---|---|---|---|
| Directing Metalation Group (DMG) | Controls the site of lithiation through coordination with the base. Strength varies significantly. | Strong groups (e.g., -CONR₂, -OCONR₂) are preferred to outcompete halogen effects. | semanticscholar.org |
| Halogen Substituent | Can act as a weak DMG but also enables competitive halogen-metal exchange (Br > Cl > F). | The presence of bromine presents a high risk of exchange with alkyllithiums. Fluorine is most stable. | uwindsor.ca |
| Base | Strong organolithium bases (e.g., n-BuLi, s-BuLi) or lithium amides (e.g., LDA) are required for deprotonation. | Choice of base can influence the rate of deprotonation versus halogen-metal exchange. | nih.gov |
| Solvent | Polar aprotic solvents like THF or Et₂O are essential to solvate and activate the organolithium reagent. | THF is more strongly Lewis-basic and can enhance the rate of lithiation. | semanticscholar.orguwindsor.ca |
| Temperature | Reactions are typically conducted at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. | Low temperatures can help suppress unwanted halogen-metal exchange. | nih.gov |
Green Chemistry Principles and Sustainable Approaches in Aryl Sulfane Synthesis
The synthesis of aryl sulfanes is an area where the principles of green chemistry are increasingly being applied to address environmental and safety concerns associated with traditional methods. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org The 12 principles of green chemistry provide a framework for achieving this, promoting goals such as waste prevention, high atom economy, use of safer solvents, and energy efficiency. youtube.com
Traditional methods for synthesizing aryl sulfides often rely on the use of thiols, which are notorious for their foul smell and toxicity. sciencedaily.com Transition-metal-catalyzed cross-coupling reactions have been developed to form C–S bonds, but these can involve harsh conditions or expensive catalysts. nih.govnanomaterchem.com Sustainable approaches aim to overcome these limitations.
Key green strategies in aryl sulfane synthesis include:
Thiol-Free Synthesis: A significant advance is the development of methods that avoid volatile and toxic thiols. sciencedaily.com This can be achieved by using alternative, odorless sulfur sources like elemental sulfur (S₈) or dimethyl sulfoxide (B87167) (DMSO). nanomaterchem.comresearchgate.net For example, nickel-catalyzed reactions have been developed that use 2-pyridyl sulfides as sulfide donors, cleaving and forming aryl-S bonds without the need for thiols. organic-chemistry.org Another approach involves the copper-catalyzed coupling of aryl iodides with dimethyl disulfide. organic-chemistry.org
Use of Greener Solvents: A major source of chemical pollution is the use of volatile organic compounds (VOCs) as solvents. royalsocietypublishing.org Green chemistry promotes the use of safer alternatives like water, bio-based solvents, or polyethylene glycol (PEG). royalsocietypublishing.orgjddhs.com For instance, a magnetically separable copper ferrite nanocatalyst has been used for the synthesis of sulfides from aryl halides and S₈ in PEG, a reusable solvent. nanomaterchem.com
Energy Efficiency: Designing energy-efficient processes is a core principle of green chemistry. jddhs.com This can involve using highly efficient catalysts that allow reactions to proceed at lower temperatures or employing technologies like microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com Photocatalysis using visible light is another emerging, environmentally friendly approach that operates under mild conditions. rsc.org
Catalysis over Stoichiometric Reagents: The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, which minimizes waste. royalsocietypublishing.org Modern aryl sulfane synthesis heavily relies on catalysis, with copper, nickel, and cobalt complexes being employed to efficiently facilitate C-S bond formation. nih.govorganic-chemistry.org
| Principle | Traditional Approach | Green & Sustainable Approach | Reference |
|---|---|---|---|
| Sulfur Source | Use of toxic, odorous thiols (R-SH). | Thiol-free sources like S₈, DMSO, disulfides, or 2-pyridyl sulfides. | sciencedaily.comnanomaterchem.comresearchgate.netorganic-chemistry.org |
| Solvents | Volatile organic compounds (VOCs) like toluene or DMF. | Safer, reusable solvents such as water, polyethylene glycol (PEG), or ionic liquids. | royalsocietypublishing.orgnanomaterchem.com |
| Catalysis | Can require high catalyst loading or expensive/toxic metals. | Use of efficient, recyclable catalysts (e.g., Cu, Ni) and emerging technologies like photocatalysis. | nih.govorganic-chemistry.orgrsc.org |
| Energy & Conditions | Often requires high temperatures and long reaction times. | Milder reaction conditions, lower temperatures, and energy-efficient methods like microwave or flow chemistry. | jddhs.comrsc.org |
| Waste & Byproducts | Can generate significant stoichiometric waste from reagents. | Higher atom economy, waste prevention by design, and use of recyclable catalysts. | royalsocietypublishing.orgyoutube.com |
Reaction Pathways and Chemical Transformations of 3 Bromo 5 Chloro 2 Fluorophenyl Methyl Sulfane
Mechanistic Investigations of Sulfur-Mediated Reactions
While specific mechanistic studies on (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane are not extensively documented in the literature, the behavior of the sulfur atom in the thioether group can be inferred from related systems. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile or be oxidized. Furthermore, it can influence the reactivity of the aromatic ring through its electronic effects.
In reactions involving the aromatic ring, the methylsulfane group generally acts as an ortho-, para-directing group due to the resonance donation of one of its lone pairs into the aromatic system. However, the inductive effect of the electronegative sulfur atom can also play a role. Mechanistic investigations into sulfur-mediated reactions often involve computational studies and kinetic experiments to elucidate transition states and reaction intermediates. For instance, in the context of C-H activation, thioether ligands have been shown to promote palladium-catalyzed reactions through the formation of distinct catalytic intermediates. princeton.edu
Reactivity of Aromatic Halogens in the Presence of a Thioether Moiety
The presence of three different halogens on the aromatic ring (bromine, chlorine, and fluorine) provides multiple sites for reaction. The relative reactivity of these halogens in various transformations is a key aspect of the compound's chemistry.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. unistra.frnobelprize.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Consequently, in this compound, the bromo group is the most likely site for initial palladium-catalyzed functionalization.
Reactions such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination can be envisioned to occur selectively at the C-Br bond. unistra.fr The choice of catalyst, ligands, and reaction conditions can be optimized to favor coupling at this position while leaving the chloro and fluoro substituents intact. For example, using a palladium catalyst with appropriate phosphine (B1218219) ligands would facilitate the oxidative addition of the C-Br bond to the palladium center, initiating the catalytic cycle.
Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | (3-Aryl-5-chloro-2-fluorophenyl)(methyl)sulfane |
| Stille | Organostannane | PdCl₂(PPh₃)₂ | (3-Aryl/vinyl-5-chloro-2-fluorophenyl)(methyl)sulfane |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | (3-Alkenyl-5-chloro-2-fluorophenyl)(methyl)sulfane |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | (3-Amino-5-chloro-2-fluorophenyl)(methyl)sulfane |
Note: The data in this table is illustrative of typical conditions for analogous substrates and has not been experimentally verified for this compound.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the halogens on the aromatic ring. masterorganicchemistry.com The rate of SNAr reactions is dependent on the nature of the leaving group (halogen) and the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com Generally, the order of leaving group ability in SNAr is F > Cl > Br > I. This is in contrast to the trend observed in palladium-catalyzed reactions.
The presence of the electron-withdrawing halogens themselves, and potentially the sulfane group under certain conditions (e.g., after oxidation to a sulfone), can activate the ring towards nucleophilic attack. The fluorine atom, being the most electronegative, would be the most susceptible to displacement by a strong nucleophile, provided the ring is sufficiently activated. semanticscholar.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Target Halogen | Activating Group | Plausible Product |
| Sodium methoxide | Fluorine | Bromo, Chloro, Methylsulfane | (3-Bromo-5-chloro-2-methoxyphenyl)(methyl)sulfane |
| Ammonia | Fluorine | Bromo, Chloro, Methylsulfane | 3-Bromo-5-chloro-2-(methylsulfane)aniline |
| Thiophenol | Fluorine | Bromo, Chloro, Methylsulfane | (3-Bromo-5-chloro-2-(phenylthio)phenyl)(methyl)sulfane |
Note: The data in this table is based on general principles of SNAr reactions and assumes sufficient activation of the aromatic ring. Experimental verification for this compound is lacking.
Transformations Involving the Methylsulfane Group
The methylsulfane group itself is a site for various chemical transformations, including oxidation and functionalization of the methyl group.
The sulfur atom in the thioether can be readily oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. rsc.org Common reagents for these transformations include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Mechanistic studies on the oxidation of thioanisoles (methylphenyl sulfides) have shown that the reaction proceeds through a direct oxygen transfer mechanism. researchgate.net The selectivity for the formation of the sulfoxide over the sulfone can often be controlled by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. The formation of the sulfoxide introduces a chiral center at the sulfur atom.
The electronic nature of the aromatic ring can influence the rate of oxidation. The electron-withdrawing halogen substituents on the phenyl ring of this compound would make the sulfur atom less nucleophilic and therefore potentially slow down the rate of oxidation compared to unsubstituted thioanisole (B89551).
While less common than reactions on the aromatic ring or at the sulfur atom, the methyl group of the thioether can potentially undergo functionalization through C-H activation. youtube.com Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. mdpi.com
In the context of thioanisoles, directing groups can be employed to achieve site-selective C-H functionalization. nih.gov For this compound, it is conceivable that a suitably designed catalytic system could enable the introduction of various functional groups at the methyl position. However, there is a lack of specific literature precedent for such transformations on this particular substrate.
Despite a comprehensive search for scholarly articles and patents, detailed research findings on the intramolecular rearrangements and cyclization pathways of this compound, including Smiles rearrangement analogues, are not available in the public domain.
The search did not yield any specific studies, data tables, or detailed experimental results for these particular chemical transformations of this compound. Consequently, the requested section on "Reaction Pathways and Chemical Transformations," with a focus on intramolecular rearrangements and cyclization, cannot be generated with the required level of scientific detail and specific research findings.
Further investigation into related compounds or general reaction mechanisms would fall outside the strict scope of the provided outline, which is focused solely on "this compound."
Computational and Theoretical Chemistry Studies on 3 Bromo 5 Chloro 2 Fluorophenyl Methyl Sulfane
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical investigations are fundamental to understanding the electronic structure and reactivity of a molecule. For (3-bromo-5-chloro-2-fluorophenyl)(methyl)sulfane, these studies would typically involve methods like Hartree-Fock (HF) and post-Hartree-Fock methods or Density Functional Theory (DFT) to solve the Schrödinger equation for the molecule.
Key aspects of the electronic structure that would be investigated include:
Electron Distribution and Charge Density: Analysis of the electron density would reveal how electrons are distributed across the molecule. The electronegative halogen atoms (bromine, chlorine, and fluorine) and the sulfur atom would significantly influence this distribution, creating regions of positive and negative electrostatic potential.
Dipole Moment: The asymmetrical arrangement of the halogen and methylsulfane groups on the phenyl ring would result in a net dipole moment, the magnitude and direction of which could be precisely calculated.
Reactivity Descriptors: Quantum chemical calculations can provide various descriptors to predict the reactivity of the molecule. These include:
Mulliken and Natural Population Analysis (NPA): These analyses would assign partial charges to each atom, identifying potential sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the surface of the molecule. Red regions (negative potential) would indicate likely sites for electrophilic attack, while blue regions (positive potential) would indicate sites susceptible to nucleophilic attack. For instance, studies on 1,3-dibromo-5-chlorobenzene (B31355) have utilized MEP analysis to understand its reactivity. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic interactions within the molecule, such as hyperconjugative interactions that contribute to its stability. nih.gov
A hypothetical data table summarizing the kind of results expected from a quantum chemical investigation is presented below:
| Property | Expected Outcome |
| Dipole Moment (Debye) | A non-zero value indicating the polar nature of the molecule. |
| Atomic Charges (Mulliken) | Negative charges on F, Cl, Br, and S atoms; positive charges on carbon atoms, particularly those bonded to halogens. |
| Molecular Electrostatic | Negative potential around the halogen and sulfur atoms; positive potential around the hydrogen atoms of the methyl group and the phenyl ring. |
| NBO Analysis | Strong σ-bonds for C-C, C-H, C-S, C-F, C-Cl, and C-Br. Delocalized π-orbitals in the phenyl ring. Possible hyperconjugative interactions involving the sulfur and halogen atoms. |
Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and exploring the conformational landscape of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed. researchgate.netresearchgate.net
Molecular Geometry: These calculations would provide precise information about bond lengths, bond angles, and dihedral angles in the molecule's most stable three-dimensional structure. The presence of bulky halogen atoms and the methylsulfane group would likely cause some distortion of the phenyl ring from a perfect hexagonal geometry.
Conformational Analysis: The rotation around the C-S bond connecting the phenyl ring and the methyl group is a key conformational variable. DFT calculations can be used to construct a potential energy surface by systematically rotating this bond. This analysis would identify the most stable conformer(s) and the energy barriers between different conformations. It is expected that the most stable conformation would be one that minimizes steric hindrance between the methyl group and the ortho-fluorine atom.
A representative data table of optimized geometrical parameters that would be generated from DFT calculations is shown below:
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value (Exemplary) |
| Bond Lengths (Å) | C-S | 1.78 |
| S-CH₃ | 1.82 | |
| C-F | 1.35 | |
| C-Cl | 1.74 | |
| C-Br | 1.90 | |
| Bond Angles (°) | C-S-C | 105.0 |
| C-C-F | 119.5 | |
| C-C-Cl | 121.0 | |
| C-C-Br | 120.5 | |
| Dihedral Angle (°) | C-C-S-C | 45.0 (for a stable conformer) |
Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Mechanisms
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and reaction mechanisms of molecules. acs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. FMO analysis of this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Predicting Reaction Sites: The locations of the HOMO and LUMO on the molecule can predict the sites of reaction. For instance, if the HOMO is localized on the sulfur atom, it would suggest that the sulfur is a likely site for electrophilic attack. If the LUMO is distributed over the phenyl ring, it would indicate that the ring is susceptible to nucleophilic attack.
A table summarizing the expected findings from an FMO analysis is provided below:
| Orbital | Energy (eV) (Exemplary) | Localization | Implication for Reactivity |
| HOMO | -6.5 | Likely localized on the sulfur atom and the phenyl ring, with significant contributions from the bromine and chlorine atoms. | The molecule can act as an electron donor in reactions, with the sulfur and halogenated ring being the primary sites of interaction. |
| LUMO | -1.2 | Primarily distributed over the antibonding orbitals of the phenyl ring and the C-halogen bonds. | The molecule can accept electrons, suggesting susceptibility to nucleophilic aromatic substitution or reductive processes. |
| Gap | 5.3 | Moderate gap suggesting reasonable stability but capable of undergoing various chemical reactions. |
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying and characterizing reaction intermediates and transition states. For this compound, this would involve simulating potential reaction pathways.
Reaction Pathways: One could model reactions such as nucleophilic aromatic substitution, oxidation of the sulfane group, or metal-catalyzed cross-coupling reactions. For each proposed mechanism, the structures and energies of all reactants, intermediates, transition states, and products would be calculated.
Transition State Theory: The identification of transition states is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway.
Vibrational Frequency Analysis: A key step in confirming a calculated structure as a minimum (reactant, intermediate, or product) or a transition state is to perform a vibrational frequency analysis. A minimum will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
An illustrative data table for a hypothetical reaction is presented below:
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Description |
| Reactants | 0.0 | 0 | This compound + Nucleophile |
| Transition State 1 | +15.2 | 1 | Formation of a Meisenheimer-like intermediate in a nucleophilic aromatic substitution reaction. |
| Intermediate | -5.8 | 0 | A stabilized carbanionic intermediate. |
| Transition State 2 | +10.5 | 1 | Departure of a leaving group (e.g., bromide or chloride). |
| Products | -20.1 | 0 | The substituted product + leaving group. |
Solvent Effects and Their Influence on Electronic Properties and Reactivity
The surrounding solvent can have a significant impact on the electronic properties and reactivity of a molecule. researchgate.net Computational models can account for these effects using various approaches.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide valuable insights into how the solvent stabilizes charges and alters the electronic structure of the solute. Studies on similar molecules have shown that molecular parameters can be influenced by solvent polarity. researchgate.net
Explicit Solvation Models: In these more computationally intensive models, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding.
Influence on Properties and Reactivity: The presence of a solvent can:
Alter the dipole moment of the solute.
Change the relative energies of different conformers.
Stabilize charged intermediates and transition states, thereby affecting reaction rates. For example, a polar solvent would be expected to stabilize a polar transition state, thus accelerating the reaction.
A table summarizing the potential effects of different solvents on a key property like the dipole moment is given below:
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) (Exemplary) |
| Gas Phase | 1.0 | 2.5 |
| Toluene | 2.4 | 2.8 |
| Dichloromethane | 8.9 | 3.2 |
| Acetonitrile | 37.5 | 3.8 |
| Water | 80.1 | 4.2 |
This table illustrates that as the polarity of the solvent increases, the calculated dipole moment of the solute is also expected to increase due to the stabilization of charge separation by the solvent.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Bromo 5 Chloro 2 Fluorophenyl Methyl Sulfane and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution and the solid state. For a molecule with a complex substitution pattern like (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane, a combination of one-dimensional and multi-dimensional NMR experiments is required for complete assignment of all proton (¹H) and carbon (¹³C) signals.
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. Due to the trisubstituted nature of the benzene (B151609) ring, these protons will form a complex spin system. ias.ac.inquora.com The proton ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with the adjacent proton (meta coupling, J ≈ 2-3 Hz) and the ¹⁹F nucleus. The other proton will also exhibit splitting from its neighboring proton and potentially a smaller long-range coupling to the fluorine atom. The methyl group protons (-SCH₃) are expected to appear as a singlet in the upfield region of the spectrum.
Interactive Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table outlines the anticipated chemical shifts (δ) in parts per million (ppm) and coupling patterns for the primary nuclei in the molecule, based on established substituent effects in substituted benzene derivatives.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ¹H | 7.20 - 7.40 | dd | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |
| H-6 | ¹H | 7.00 - 7.20 | d | J(H-H) ≈ 2-3 |
| -SCH₃ | ¹H | 2.40 - 2.60 | s | - |
| C-1 (-S-) | ¹³C | 135 - 140 | d | J(C-F) ≈ 15-20 |
| C-2 (-F) | ¹³C | 155 - 160 | d | J(C-F) ≈ 240-250 |
| C-3 (-Br) | ¹³C | 110 - 115 | s | - |
| C-4 | ¹³C | 130 - 135 | d | J(C-F) ≈ 3-5 |
| C-5 (-Cl) | ¹³C | 125 - 130 | s | - |
| C-6 | ¹³C | 115 - 120 | d | J(C-F) ≈ 20-25 |
| -SCH₃ | ¹³C | 15 - 20 | q | - |
While 1D NMR provides initial data, multi-dimensional techniques are essential for the definitive assignment of protons and carbons, especially in complex aromatic systems. ebyte.it
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between the two aromatic protons, confirming their spatial proximity on the benzene ring. A cross-peak between the signals at δ 7.20-7.40 and δ 7.00-7.20 would establish their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals C-4 and C-6 by correlating them with their respective attached proton signals identified from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the methyl protons (-SCH₃) would show correlations to the C-1 carbon, confirming the thioether linkage. The aromatic protons would show correlations to several carbons, helping to piece together the full substitution pattern on the ring.
Solid-state NMR (SSNMR) provides invaluable structural information for crystalline materials, offering advantages such as the absence of solvent effects and the ability to measure NMR interaction tensors directly. nih.gov For this compound, SSNMR would be particularly insightful due to the presence of quadrupolar nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br). researchgate.netwiley.com
The NMR signals of these halogen nuclei are extremely broad and sensitive to the local electronic and structural environment. researchgate.net Measuring the nuclear quadrupolar coupling constant (Cq) can provide detailed information about the electric field gradient at the nucleus, which is highly dependent on the molecular geometry and intermolecular interactions (such as halogen bonding) within the crystal lattice. nih.gov While technically challenging, specialized techniques like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) can be used to acquire spectra for these nuclei, offering a sensitive probe of the crystalline environment. researchgate.net
Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry is critical for the unambiguous determination of the molecular formula of an unknown compound. For this compound (C₇H₅BrClFS), HRMS can measure the mass of the molecular ion with very high precision (typically to within 5 ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Furthermore, the presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), creates a unique isotopic pattern for the molecular ion cluster. wpmucdn.com The precise masses and relative abundances of these isotopic peaks in the HRMS spectrum serve as a definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule.
Interactive Table 2. Predicted Isotopic Cluster for the Molecular Ion [C₇H₅BrClFS]⁺. This table shows the expected mass-to-charge ratios (m/z) and relative abundances for the major peaks in the molecular ion cluster, based on the natural abundance of the isotopes of bromine and chlorine.
| Isotopic Composition | m/z (Da) | Relative Abundance (%) |
| ¹²C₇¹H₅⁷⁹Br³⁵Cl¹⁹F³²S | 253.9015 | 100.0 |
| ¹²C₇¹H₅⁸¹Br³⁵Cl¹⁹F³²S | 255.8994 | 97.3 |
| ¹²C₇¹H₅⁷⁹Br³⁷Cl¹⁹F³²S | 255.8985 | 32.6 |
| ¹²C₇¹H₅⁸¹Br³⁷Cl¹⁹F³²S | 257.8965 | 31.7 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of selected ions. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the connectivity and stability of different parts of the molecule. For halogenated thioanisole (B89551) derivatives, several fragmentation pathways are expected. kuleuven.beresearchgate.net
Key fragmentation pathways for the molecular ion of this compound would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for thioanisoles, leading to the formation of a stable [M - 15]⁺ ion.
Loss of halogens: Cleavage of the C-Br or C-Cl bonds can occur, leading to fragment ions corresponding to [M - Br]⁺ or [M - Cl]⁺.
Cleavage of the thioether bond: Fragmentation can result in the formation of the bromochlorofluorophenyl cation or the methylsufanyl cation.
Analyzing the masses of these fragments helps to confirm the presence of the various structural subunits within the parent molecule. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, twisting). These techniques provide a molecular "fingerprint" that is unique to the compound.
For this compound, the spectra would be characterized by several key vibrational bands: mdpi.com
Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Bands corresponding to the methyl group will appear in the 2950-2850 cm⁻¹ region.
Aromatic C=C Stretching: Several sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
C-S Stretching: A weak to medium band for the aryl-sulfide C-S stretch is typically observed in the 710-610 cm⁻¹ region.
C-Halogen Stretching: The vibrations for the carbon-halogen bonds appear in the fingerprint region. The C-F stretch is typically strong and found around 1250-1000 cm⁻¹, the C-Cl stretch is in the 850-550 cm⁻¹ range, and the C-Br stretch appears at lower wavenumbers, typically 680-515 cm⁻¹.
Interactive Table 3. Predicted Characteristic IR and Raman Vibrational Frequencies. This table summarizes the expected frequency ranges for the key functional groups present in this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak | Strong |
| C-H Stretch | Methyl (-CH₃) | 2950 - 2850 | Medium | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Strong-Medium | Strong |
| C-F Stretch | Aryl-Fluoride | 1250 - 1000 | Strong | Weak |
| C-Cl Stretch | Aryl-Chloride | 850 - 550 | Strong | Strong |
| C-S Stretch | Aryl-Sulfide | 710 - 610 | Weak-Medium | Medium |
| C-Br Stretch | Aryl-Bromide | 680 - 515 | Strong | Strong |
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
Despite a thorough review of available chemical and crystallographic databases, no published single-crystal X-ray diffraction data for this compound could be located. Such an analysis would be invaluable for definitively confirming its molecular structure, including precise bond lengths, bond angles, and the conformation of the methylsulfane group relative to the aromatic ring.
Furthermore, X-ray crystallography would provide critical insights into the intermolecular interactions governing the solid-state packing of this compound. Interactions such as halogen bonding (involving bromine, chlorine, and fluorine), π-π stacking between the aromatic rings, and other weak van der Waals forces would be elucidated. Understanding these interactions is fundamental to comprehending the material's bulk properties, such as melting point, solubility, and crystal morphology.
In the absence of experimental data, computational modeling could offer theoretical predictions of the crystal structure and intermolecular interactions. However, without experimental validation, these models remain hypothetical.
Table 5.4.1: Hypothetical Crystallographic Data for this compound
| Parameter | Data |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume | Data not available |
| Z | Data not available |
| Key Bond Lengths (Å) | C-Br: ?, C-Cl: ?, C-F: ?, C-S: ? |
| Key Bond Angles (°) | C-S-C: ?, F-C-C: ?, Cl-C-C: ? |
| Intermolecular Interactions | Data not available |
| Note: This table is presented to illustrate the type of data that would be obtained from an X-ray crystallographic study. No experimental data is currently available in the public domain. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are synthesized)
This compound is an achiral molecule. However, the synthesis of chiral derivatives, for instance, through oxidation of the sulfur atom to a sulfoxide (B87167), would introduce a stereocenter. The stereochemical assignment of such chiral derivatives would necessitate the use of chiroptical spectroscopic techniques.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra (Cotton effects) are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.
A literature search did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Should such derivatives be synthesized in the future, these techniques would be essential for their stereochemical characterization.
Table 5.5.1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Technique | Parameter | Value |
| Circular Dichroism (CD) | Wavelength (nm) | Data not available |
| Molar Ellipticity (deg·cm²/dmol) | Data not available | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | Data not available |
| Wavelength (nm) | Data not available | |
| Note: This table illustrates the kind of data that would be generated from chiroptical studies on a chiral derivative. No such derivatives or corresponding data have been reported in the literature. |
Applications of 3 Bromo 5 Chloro 2 Fluorophenyl Methyl Sulfane As a Versatile Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Materials
The structure of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane makes it a promising precursor for the synthesis of advanced organic materials, such as high-performance polymers, organic semiconductors, and components for optoelectronic devices. The presence of multiple reactive sites allows for its incorporation into larger conjugated systems, which are fundamental to the properties of these materials.
Polymers: One of the most significant potential applications is in the synthesis of poly(phenylene sulfide) (PPS) and its derivatives. PPS is a high-performance thermoplastic known for its excellent thermal stability, chemical resistance, and inherent flame retardance. The conventional synthesis of PPS involves the reaction of a dihalogenated aromatic compound with a sulfur source. This compound could be utilized in polycondensation reactions, where the differential reactivity of the bromine and chlorine atoms can be exploited to control polymer growth and introduce specific functionalities. The fluorine atom and the methylsulfane group can further modify the polymer's properties, such as solubility, processability, and electronic characteristics.
Organic Semiconductors: The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic materials used. Aryl sulfides and their oxidized derivatives (sulfoxides and sulfones) are known to be useful components in these materials. By serving as a building block, this compound can be used to construct larger π-conjugated systems. The heavy atoms (bromine and chlorine) can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs, while the fluorine atom can improve the material's stability and electron-accepting properties.
Optoelectronic Devices: The tailored electronic properties that can be achieved by modifying this compound make it a candidate for materials used in optoelectronic devices. The ability to tune the HOMO and LUMO energy levels through selective functionalization at the halogen and sulfur positions is crucial for optimizing charge injection and transport in these devices.
Below is a table illustrating the potential roles of the different functional groups in this compound in the context of advanced organic materials.
| Functional Group | Potential Role in Advanced Organic Materials |
| Bromine | Highly reactive site for cross-coupling reactions to extend conjugation; can enhance phosphorescence. |
| Chlorine | A secondary reactive site for cross-coupling, allowing for sequential functionalization. |
| Fluorine | Enhances thermal and oxidative stability; can lower LUMO energy levels, improving electron transport. |
| Methylsulfane | Can be oxidized to sulfoxide (B87167) or sulfone to fine-tune electronic properties and solubility; acts as a linking group. |
Role in Catalyst Ligand Design and Synthesis
The design of ligands is central to the advancement of transition-metal catalysis. The properties of a ligand, such as its steric bulk and electronic character, directly influence the activity, selectivity, and stability of the catalyst. Sulfur-containing compounds, particularly those incorporating phosphine (B1218219) or other coordinating groups, are a well-established class of ligands.
This compound can serve as a scaffold for the synthesis of novel chiral and achiral ligands. The halogen atoms provide handles for the introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, through cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling at the bromine position could introduce a side chain that is then further functionalized. The steric and electronic environment of the resulting ligand can be systematically tuned by the choice of substituents and the position of their attachment.
The presence of the fluorine atom can impart specific electronic properties to the ligand, influencing the Lewis acidity of the metal center. The methylsulfane group itself can act as a coordinating group, or it can be oxidized to a chiral sulfoxide, which can induce asymmetry in catalytic reactions. The development of chiral sulfur-based ligands is an active area of research, and this compound provides a potential entry point to new ligand architectures.
Intermediacy in the Assembly of Complex Molecular Architectures for Academic Targets
In academic research, the synthesis of complex and novel molecular architectures is a driving force for the discovery of new chemical principles and materials. The high degree of functionalization of this compound makes it an attractive intermediate for the construction of such molecules.
Its utility lies in the potential for sequential and site-selective reactions. This allows for the controlled, step-wise assembly of intricate structures. For example, the bromine atom could be selectively reacted in a Suzuki coupling, followed by a Buchwald-Hartwig amination at the chlorine position. The remaining fluorine atom and the methylsulfane group would then be available for further transformations, enabling the synthesis of highly substituted and complex target molecules that would be difficult to access through other routes. This controlled approach is crucial in the total synthesis of natural products and the creation of novel molecular scaffolds for medicinal chemistry and materials science.
Exploitation of Halogen and Sulfur Functionalities in Multi-Step Organic Synthesis
The true synthetic versatility of this compound is realized in its application in multi-step organic synthesis, where the distinct reactivity of each functional group can be strategically exploited.
Halogen Functionalities: The different carbon-halogen bond strengths (C-Br < C-Cl < C-F) allow for selective transformations under different reaction conditions. This is particularly valuable in palladium-catalyzed cross-coupling reactions. The C-Br bond is the most reactive and can be selectively functionalized, leaving the C-Cl and C-F bonds intact for subsequent reactions. This chemoselectivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules without the need for extensive use of protecting groups.
The following table outlines the typical hierarchy of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions, which is a key principle in the strategic use of this building block.
| Halogen | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Typical Reaction Conditions |
| Bromine | High | Mild conditions (e.g., lower temperatures, less active catalysts). |
| Chlorine | Medium | More forcing conditions (e.g., higher temperatures, more electron-rich ligands). |
| Fluorine | Low | Generally unreactive in standard cross-coupling; can be activated under specific conditions. |
Sulfur Functionality: The methylsulfane group offers additional avenues for synthetic manipulation. It can be oxidized to the corresponding sulfoxide or sulfone. This transformation not only changes the electronic properties of the aromatic ring but also opens up further reaction possibilities. For example, the sulfoxide can act as a chiral auxiliary, and the sulfone can be a good leaving group in nucleophilic aromatic substitution reactions. Furthermore, the methyl group can be deprotonated to form a carbanion, which can then react with various electrophiles.
The combination of these reactive sites in a single molecule allows for a multitude of synthetic pathways, making this compound a powerful tool for the synthesis of a wide range of target molecules with a high degree of complexity and functionality.
Future Directions and Emerging Research Avenues for Polyhalogenated Aryl Sulfides
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The synthesis of chiral polyhalogenated aryl sulfides with high enantiomeric and diastereomeric purity remains a significant challenge. Future research will undoubtedly focus on the development of novel and more efficient stereoselective synthetic methodologies. A key area of exploration will be the design and application of new chiral catalysts, including transition metal complexes with tailored ligands and organocatalysts, to control the stereochemistry of carbon-sulfur bond formation.
Furthermore, the use of chiral auxiliaries covalently attached to either the aryl or the sulfur precursor is a promising strategy. These auxiliaries can direct the stereochemical outcome of the reaction and can be subsequently removed, providing access to enantiomerically enriched products. Research into recyclable chiral auxiliaries will be crucial for developing more sustainable and cost-effective synthetic routes. The development of enzymatic and chemoenzymatic methods also presents a promising frontier for the asymmetric synthesis of these compounds, offering high selectivity under mild reaction conditions.
| Methodology | Catalyst/Auxiliary | Key Advantages |
| Asymmetric Catalysis | Chiral transition metal complexes (e.g., with BINAP, Salen ligands) | High catalytic efficiency, broad substrate scope |
| Organocatalysis | Chiral amines, phosphoric acids, etc. | Metal-free, often milder reaction conditions |
| Chiral Auxiliaries | Evans oxazolidinones, camphor-based auxiliaries | High diastereoselectivity, predictable stereochemical outcome |
| Biocatalysis | Enzymes (e.g., hydrolases, oxidoreductases) | High enantioselectivity, environmentally benign |
Exploration of Photocatalytic and Electrocatalytic Transformations
The application of photocatalysis and electrocatalysis in the synthesis of polyhalogenated aryl sulfides is a rapidly growing area of interest. These methods offer green and sustainable alternatives to traditional synthetic protocols, often proceeding under mild conditions with high functional group tolerance.
Photocatalysis utilizes visible light to initiate chemical reactions. In the context of polyhalogenated aryl sulfides, photoredox catalysis can be employed to generate aryl radicals from polyhalogenated arenes, which can then react with sulfur-based nucleophiles. Future research will focus on developing novel photosensitizers with tailored redox potentials to selectively activate specific C-X (X = Cl, Br, F) bonds, enabling regioselective C-S bond formation. The exploration of metal-free organic photosensitizers is also a key trend, aiming to reduce the cost and environmental impact of these transformations.
| Technique | Energy Source | Key Advantages |
| Photocatalysis | Visible Light | Mild reaction conditions, high functional group tolerance, sustainable |
| Electrocatalysis | Electricity | Precise control over reactivity, high selectivity, potential for automation |
Integration into Continuous Flow Chemistry Systems for Scalable Production
The transition from batch to continuous flow manufacturing is a critical step towards the scalable and safer production of polyhalogenated aryl sulfides. Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. chim.it
For the synthesis of compounds like (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane, which involves potentially exothermic reactions and the use of halogenated starting materials, flow chemistry provides a significantly safer operational window. rsc.orgscispace.com The small reactor volumes inherent in flow systems minimize the risk associated with runaway reactions. mt.com Future research will focus on the design and optimization of multi-step continuous flow processes that integrate reaction, separation, and purification steps. mtak.hu The development of packed-bed reactors containing immobilized catalysts or reagents will be crucial for simplifying downstream processing and enabling catalyst recycling. Furthermore, the integration of real-time process analytical technology (PAT) will allow for continuous monitoring and optimization of the reaction, ensuring consistent product quality and yield. technologynetworks.com The scalability of flow chemistry makes it an attractive approach for the industrial production of these valuable compounds. chim.itnih.gov
Advanced Materials Science Applications and Structure-Property Relationship Studies
Polyhalogenated aryl sulfides are emerging as promising building blocks for advanced materials due to their unique electronic and photophysical properties. The presence of multiple halogen atoms can significantly influence the molecular packing, intermolecular interactions, and electronic structure of organic materials.
Future research in this area will focus on the synthesis of novel polyhalogenated aryl sulfide-based polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The heavy-atom effect of bromine and chlorine can enhance intersystem crossing, making these compounds interesting candidates for phosphorescent emitters in OLEDs.
A critical aspect of this research will be the systematic investigation of structure-property relationships. By strategically varying the number, type, and position of the halogen substituents on the aryl ring, as well as the nature of the sulfur-containing group, researchers can fine-tune the material's properties. Understanding how these structural modifications impact properties such as charge carrier mobility, luminescence efficiency, and thermal stability will be essential for the rational design of next-generation organic materials.
Synergistic Computational and Experimental Approaches for Reaction Discovery and Optimization
The synergy between computational chemistry and experimental studies is becoming increasingly important for accelerating the discovery and optimization of new synthetic reactions. In the context of polyhalogenated aryl sulfides, computational modeling can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts and reaction conditions.
Density Functional Theory (DFT) calculations can be used to elucidate the intricate details of reaction pathways, identify transition states, and calculate activation energies. This information can help chemists understand the factors that control the regioselectivity and stereoselectivity of a reaction, leading to the development of more efficient and selective synthetic methods.
Furthermore, machine learning and artificial intelligence are emerging as powerful tools for reaction optimization and prediction. By training algorithms on large datasets of known reactions, it is possible to predict the outcome of new reactions and identify optimal reaction conditions without the need for extensive experimental screening. The integration of these computational approaches with high-throughput experimentation will undoubtedly accelerate the pace of innovation in the synthesis and application of polyhalogenated aryl sulfides.
Q & A
Q. How to address discrepancies in sulfane sulfur quantification across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
